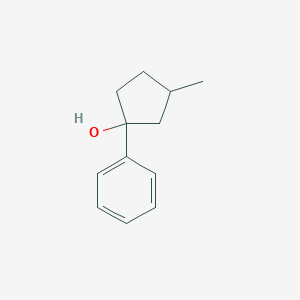
3-Methyl-1-phenylcyclopentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1-phenylcyclopentan-1-ol: is an organic compound with a cyclopentane ring substituted with a methyl group and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1-phenylcyclopentan-1-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylmagnesium bromide with 3-methylcyclopentanone, followed by hydrolysis to yield the desired alcohol. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Methyl-1-phenylcyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Electrophiles like bromine (Br₂) in the presence of a catalyst such as iron (Fe).
Major Products Formed:
Oxidation: 3-Methyl-1-phenylcyclopentanone or 3-Methyl-1-phenylcyclopentanoic acid.
Reduction: 3-Methyl-1-phenylcyclopentane.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Methyl-1-phenylcyclopentan-1-ol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of cyclopentane derivatives on biological systems. It may also serve as a model compound for understanding the behavior of similar structures in biological environments.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may also make it suitable for use in the development of new polymers or resins.
Wirkmechanismus
The mechanism of action of 3-Methyl-1-phenylcyclopentan-1-ol is primarily related to its functional groups. The hydroxyl group (-OH) can participate in hydrogen bonding, affecting the compound’s solubility and reactivity. The phenyl group can engage in π-π interactions, influencing the compound’s stability and interactions with other molecules. The cyclopentane ring provides a rigid structure that can impact the compound’s overall conformation and reactivity.
Vergleich Mit ähnlichen Verbindungen
2-Methyl-1-phenylcyclopentan-1-ol: Similar structure but with the methyl group in a different position.
3-Methyl-1-phenylcyclopentanone: The ketone analog of 3-Methyl-1-phenylcyclopentan-1-ol.
1-Phenylcyclopentanol: Lacks the methyl group, providing a simpler structure.
Uniqueness: this compound is unique due to the combination of its cyclopentane ring, phenyl group, and methyl group. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications. The presence of both the phenyl and methyl groups can influence the compound’s reactivity and interactions, setting it apart from similar compounds.
Eigenschaften
Molekularformel |
C12H16O |
|---|---|
Molekulargewicht |
176.25 g/mol |
IUPAC-Name |
3-methyl-1-phenylcyclopentan-1-ol |
InChI |
InChI=1S/C12H16O/c1-10-7-8-12(13,9-10)11-5-3-2-4-6-11/h2-6,10,13H,7-9H2,1H3 |
InChI-Schlüssel |
LBJGJHWFNLICPK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(C1)(C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



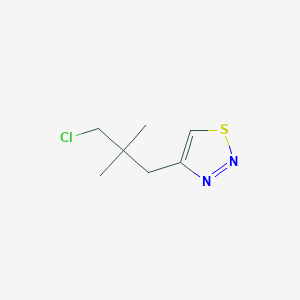

![(1R,8S)-2,5-diazatricyclo[6.2.1.0~2,7~]undecane dihydrochloride](/img/structure/B13226457.png)
![Methyl 3-bromo-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate](/img/structure/B13226464.png)
![2-(5-(Trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-3-YL)ethanamine](/img/structure/B13226468.png)
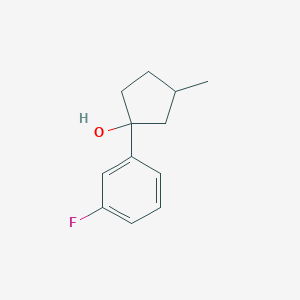
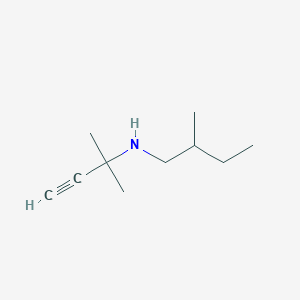
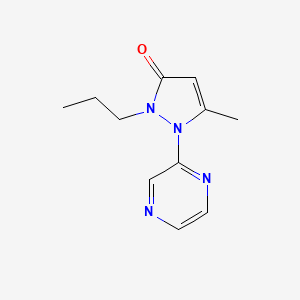
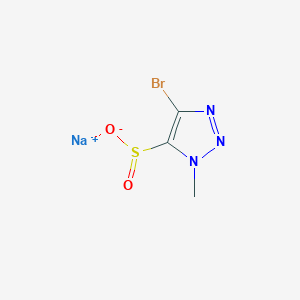
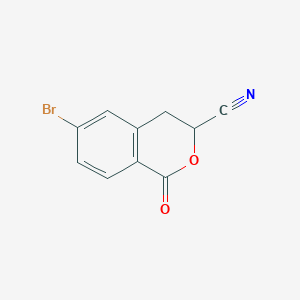
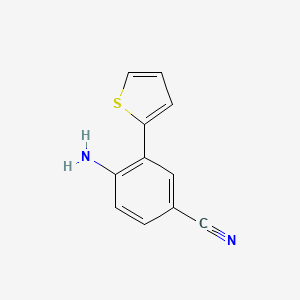
![7-[(Benzyloxy)carbonyl]-2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13226539.png)

